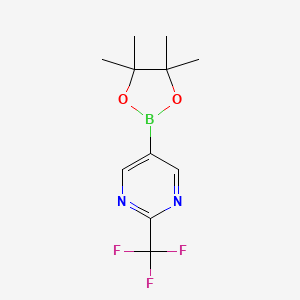
1-(4-bromophenyl)-1,4-diazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromophenyl)-1,4-diazepane is an organic compound that belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms. The presence of a bromophenyl group attached to the diazepane ring makes this compound particularly interesting for various chemical and biological applications. The molecular structure of this compound consists of a diazepane ring with a bromophenyl substituent at the first position.
準備方法
The synthesis of 1-(4-bromophenyl)-1,4-diazepane can be achieved through several synthetic routes. One common method involves the reaction of 4-bromobenzyl chloride with 1,4-diazepane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction proceeds through nucleophilic substitution, resulting in the formation of this compound.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Catalysts and continuous flow reactors may be employed to enhance the efficiency of the synthesis process.
化学反応の分析
1-(4-Bromophenyl)-1,4-diazepane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium azide, potassium thiolate, and sodium alkoxide.
Oxidation Reactions: The diazepane ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding diazepane oxides.
Reduction Reactions: The compound can undergo reduction reactions, particularly the reduction of the bromophenyl group to a phenyl group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 1-(4-aminophenyl)-1,4-diazepane, while oxidation reactions can produce diazepane oxides.
科学的研究の応用
1-(4-Bromophenyl)-1,4-diazepane has several scientific research applications across various fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential therapeutic effects, such as its use as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: It is utilized in the development of new materials, including polymers and advanced composites, due to its unique chemical properties.
作用機序
The mechanism of action of 1-(4-bromophenyl)-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance binding affinity to these targets through halogen bonding and hydrophobic interactions. The diazepane ring provides a scaffold that can interact with active sites or binding pockets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological system being studied.
類似化合物との比較
1-(4-Bromophenyl)-1,4-diazepane can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-1,4-diazepane: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and binding properties due to the difference in halogen size and electronegativity.
1-(4-Fluorophenyl)-1,4-diazepane: Contains a fluorine atom, which can significantly alter the compound’s electronic properties and biological activity.
1-(4-Methylphenyl)-1,4-diazepane: The presence of a methyl group instead of a halogen can affect the compound’s hydrophobicity and steric interactions.
The uniqueness of this compound lies in the specific properties imparted by the bromine atom, such as its ability to participate in halogen bonding and its influence on the compound’s overall reactivity and binding characteristics.
特性
CAS番号 |
868064-61-3 |
|---|---|
分子式 |
C11H15BrN2 |
分子量 |
255.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



